molecular formula C24H24N2O5S B2400597 N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-ethoxy-3-methylbenzenesulfonamide CAS No. 922036-71-3

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-ethoxy-3-methylbenzenesulfonamide

Cat. No. B2400597
CAS RN: 922036-71-3
M. Wt: 452.53
InChI Key: JZARXLCWVPAUEY-UHFFFAOYSA-N
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Description

The compound “N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-ethoxy-3-methylbenzenesulfonamide” is a derivative of 11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine . It is a selective inhibitor of the Dopamine D2 receptor . This compound is used in the treatment of central nervous system disorders, including Tourette’s syndrome, bipolar disorder, hyperprolactinemia, tardive dyskinesia, Huntington’s chorea, psychosis, depression, or schizophrenia .


Synthesis Analysis

The synthesis of this compound involves complex organic chemistry reactions . The exact methods of synthesis are usually described in the patent literature .


Molecular Structure Analysis

The molecular structure of this compound is based on the dibenzo[b,f][1,4]oxazepin ring system, which is a seven-membered ring with one nitrogen atom and one sulfur atom as the only ring heteroatoms .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to the presence of multiple functional groups. The exact reactions would depend on the conditions and reagents used .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Some properties that could be relevant include its molecular weight, solubility, melting point, and boiling point .

Scientific Research Applications

Catalytic Reactions

One of the scientific applications involves catalytic reactions. The compound has been used in catalytic enantioselective aza-Reformatsky reactions with cyclic dibenzo[b,f][1,4]oxazepines, leading to the synthesis of chiral derivatives. This process utilizes diaryl prolinol as the chiral ligand and demonstrates excellent yields and high enantioselectivities (Munck et al., 2017).

Synthesis of Derivatives

The compound is also integral in the asymmetric alkynylation of cyclic imines dibenzo[b,f][1,4]oxazepines. This process, involving chiral phosphoric acid and Ag(I) catalysts, has been optimized for synthesizing optically active derivatives with carbon-carbon triple bonds (Ren et al., 2014).

Enantioselective Additions

Another application is found in the enantioselective addition of Et2Zn to cyclic aldimines, where the compound is used to obtain chiral derivatives with good yields and moderate enantioselectivities. This represents a novel approach in enantioselective additions (Munck et al., 2017).

Development of Novel Heterocyclic Systems

The compound has also been utilized in the construction of rare heterocyclic systems. For example, the tandem aromatic nucleophilic substitution-Smiles rearrangement-denitrocyclization process has been employed to create pyrazolo-fused dibenzo[b,f][1,4]oxazepines (Sapegin et al., 2012).

Asymmetric Transfer Hydrogenation

The compound has been a part of studies involving asymmetric transfer hydrogenation (ATH) of dibenzo[b,f][1,4]oxazepine compounds, where high conversion rates and enantioselectivity have been achieved (More & Bhanage, 2017).

Biomass-Derived Synthesis

It has also been involved in biomass-involved strategies for the synthesis of N-arylated dibenzo[b,e][1,4]oxazepin-11(5H)-ones and related compounds. This method mediates the assembly of novel benzo-fused N-heterocycles (Zhang et al., 2015).

Safety And Hazards

As with any chemical compound, handling this substance would require appropriate safety measures to prevent exposure and potential harm. The exact safety and hazard information would typically be provided in the material safety data sheet for the compound .

Future Directions

The future directions for research on this compound could include further studies on its pharmacological effects, potential therapeutic uses, and methods of synthesis . Additionally, research could also focus on developing more selective and potent derivatives of this compound .

properties

IUPAC Name

N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-4-ethoxy-3-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O5S/c1-5-30-21-11-8-18(13-16(21)3)32(28,29)25-17-7-10-22-19(14-17)24(27)26(4)20-12-15(2)6-9-23(20)31-22/h6-14,25H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZARXLCWVPAUEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC4=C(C=C(C=C4)C)N(C3=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-ethoxy-3-methylbenzenesulfonamide

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